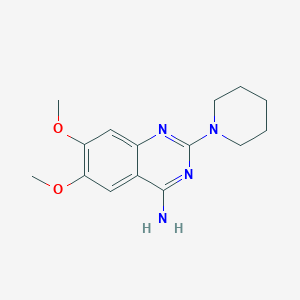![molecular formula C11H12O2S B6612812 1-(benzenesulfonyl)bicyclo[1.1.1]pentane CAS No. 177287-47-7](/img/structure/B6612812.png)
1-(benzenesulfonyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)bicyclo[1.1.1]pentane is an organic compound that belongs to the family of bicyclic bridged compounds. It is characterized by a bicyclo[1.1.1]pentane core structure, which is a highly strained molecule due to its unique three-dimensional geometry. The benzenesulfonyl group attached to this core adds further complexity and functionality to the molecule, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of bicyclo[1.1.1]pentane with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Another approach involves the use of [1.1.1]propellane as a starting material. The propellane can undergo a nucleophilic addition reaction with benzenesulfonyl chloride, followed by a radical or photochemical reaction to form the desired product. This method is advantageous due to its scalability and the ability to produce large quantities of the compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound by continuously feeding the reactants into a reactor and collecting the product. This method minimizes the risk of side reactions and improves the overall yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzenesulfonyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce the corresponding sulfonamide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfonamide derivatives
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)bicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules. .
Biology: The compound is studied for its potential as a bioisostere, which can mimic the properties of other biologically active molecules. .
Medicine: Research is ongoing to explore its potential as a therapeutic agent. .
Industry: It is used in the production of advanced materials, including polymers and liquid crystals. .
Wirkmechanismus
The mechanism of action of 1-(benzenesulfonyl)bicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere. By mimicking the structural and electronic properties of other molecules, it can interact with biological targets in a similar manner. This includes binding to receptors, enzymes, and other proteins, thereby modulating their activity. The compound’s unique three-dimensional structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity .
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The parent compound without the benzenesulfonyl group. It is less functionalized and has different reactivity.
1-(Benzenesulfonyl)cyclopropane: A smaller ring system with similar functionalization. It has different steric and electronic properties.
1-(Benzenesulfonyl)adamantane: A larger and more rigid structure.
The uniqueness of this compound lies in its combination of a highly strained bicyclic core with a functionalized benzenesulfonyl group. This combination imparts unique properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-14(13,10-4-2-1-3-5-10)11-6-9(7-11)8-11/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQZVBVBUPVYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
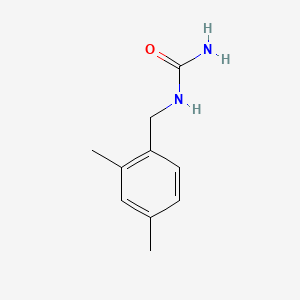
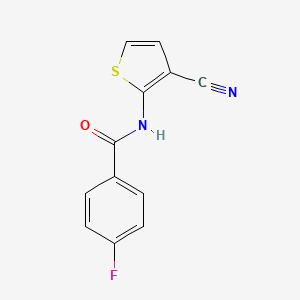
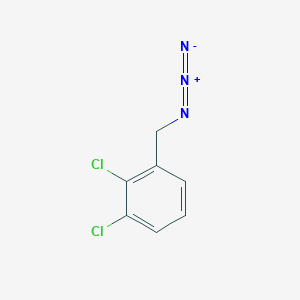
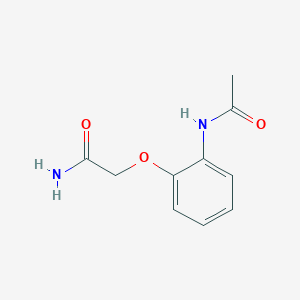
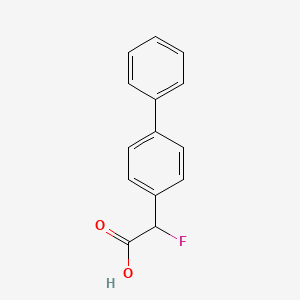
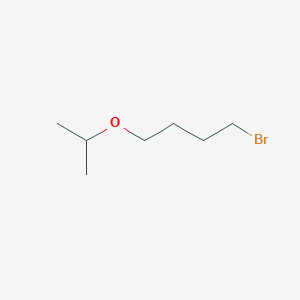
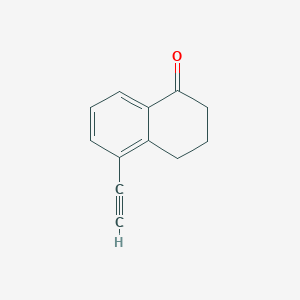
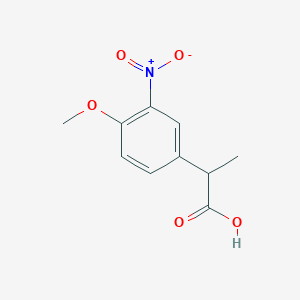
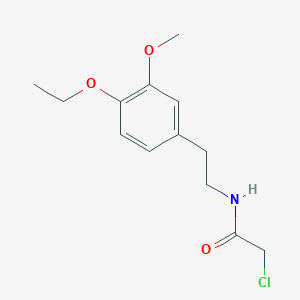

![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
![2-amino-2-[4-(chloromethyl)phenyl]aceticacidhydrochloride](/img/structure/B6612802.png)
